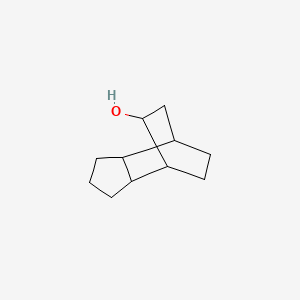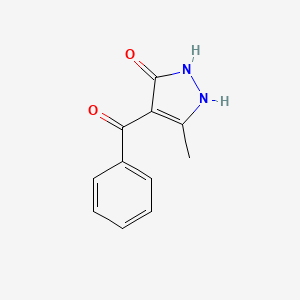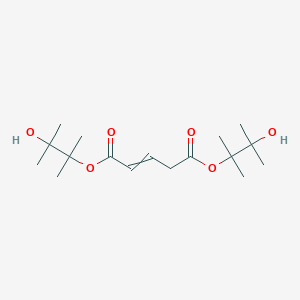
Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate is an organic compound with the molecular formula C15H28O6 It is known for its unique structure, which includes two 3-hydroxy-2,3-dimethylbutan-2-yl groups attached to a pent-2-enedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate typically involves the esterification of pent-2-enedioic acid with 3-hydroxy-2,3-dimethylbutan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides.
Applications De Recherche Scientifique
Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3-hydroxy-2,3-dimethylbutan-2-yl) butanedioate
- Bis(3-hydroxy-2,3-dimethylbutan-2-yl) hexanedioate
Uniqueness
Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate is unique due to its specific structure and reactivity
Propriétés
Numéro CAS |
63792-65-4 |
|---|---|
Formule moléculaire |
C17H30O6 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate |
InChI |
InChI=1S/C17H30O6/c1-14(2,20)16(5,6)22-12(18)10-9-11-13(19)23-17(7,8)15(3,4)21/h9-10,20-21H,11H2,1-8H3 |
Clé InChI |
NRYDKPMVKIVNMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C)(C)OC(=O)CC=CC(=O)OC(C)(C)C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


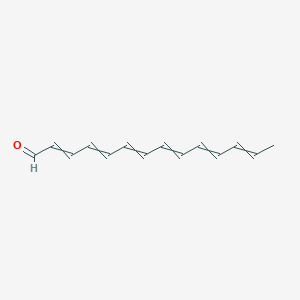
![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
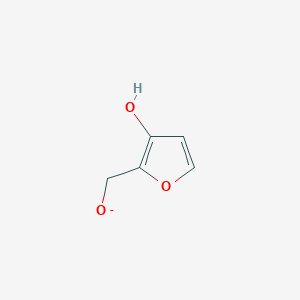
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
sulfanium bromide](/img/structure/B14508377.png)
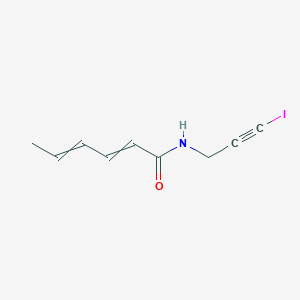

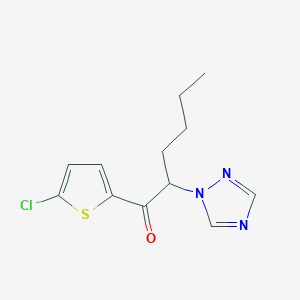
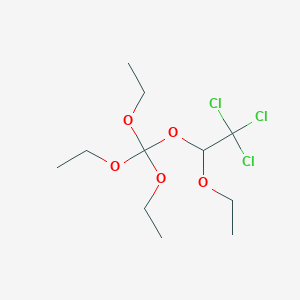
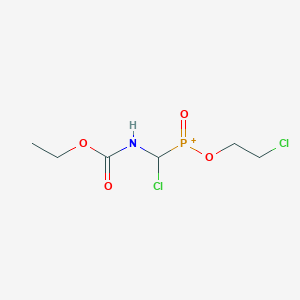
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)
